2,3,6-Trichloro-5-(trifluoromethoxy)pyridine
Description
Properties
CAS No. |
130115-97-8 |
|---|---|
Molecular Formula |
C6HCl3F3NO |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,3,6-trichloro-5-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6HCl3F3NO/c7-2-1-3(14-6(10,11)12)5(9)13-4(2)8/h1H |
InChI Key |
CIJZZCPBQPQNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Vapor-Phase Chlorination and Fluorination
This industrial-scale method involves sequential chlorination and fluorination of 3-picoline derivatives.
- Procedure :
- Key Conditions :
- Challenges : Requires handling corrosive HF and high-pressure equipment.
Direct Chlorination of 2-Chloro-5-Trifluoromethylpyridine
A two-step chlorination process under controlled pressure:
- Procedure :
- Outcomes :
Nucleophilic Substitution and Rearrangement
Thiophosgene-Mediated Trichloromethoxylation
Developed in EP2350008B1 and WO2010040461A1, this method introduces the trifluoromethoxy group via intermediate chlorothionoformates:
- Steps :
- Key Data :
Togni Reagent-Assisted Trifluoromethoxylation
A photoredox-based approach (PMC5115881) enables late-stage trifluoromethoxylation:
- Procedure :
- Advantages :
Catalytic Hydrogenation and Reductive Dechlorination
Selective Reductive Dechlorination
Patent CN112441966A outlines a five-step sequence starting from 2,3,6-trichloro-5-trifluoromethylpyridine:
- Selective Reduction : Zn/HCl reduces the 2-Cl position, yielding 2,5-dichloro-3-trifluoromethylpyridine (70% yield).
- Etherification : Reaction with NaOCH₃ in methanol forms 2-methoxy-5-chloro-3-trifluoromethylpyridine (95% yield).
- Hydrogenation : Pd/C catalyzes H₂-mediated dechlorination to 2-methoxy-3-trifluoromethylpyridine.
- Hydrolysis : HCl reflux removes methoxy, yielding 2-hydroxy-3-trifluoromethylpyridine.
- Chlorination : PCl₃ converts hydroxyl to Cl, finalizing the target compound (98% yield).
Indirect Hydrazine-Mediated Reduction
WO1998050362A1 employs hydrazine for selective dechlorination:
Alternative Synthetic Routes
Metal-Halide Exchange and Iodination
A lithiation-iodination strategy produces iodo intermediates for functionalization:
Continuous-Flow Synthesis
Recent advances (PMC8175224) highlight flow chemistry for scalability:
- Conditions :
- Fluidized-bed reactor for chlorination/fluorination.
- Residence time: 2–5 minutes.
- Output : 2,3,5-Trichloro-5-(trifluoromethyl)pyridine at 80% purity.
Comparative Analysis of Methods
Table 1: Method Overview
Table 2: Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Vapor-Phase Fluorination | High yield, industrial scalability | Corrosive HF, high-energy input |
| Thiophosgene Pathway | Regioselective | Toxic reagents (thiophosgene, SbF₃) |
| Photoredox | Mild conditions, chemoselective | Low yield, limited substrate scope |
| Catalytic Hydrogenation | High-purity products | Multi-step, costly catalysts (Pd/C) |
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, are used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are employed in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and materials .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
The trifluoromethoxy group distinguishes 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine from closely related compounds. Key comparisons include:
Key Observations :
- Increased chlorination (e.g., trichloro vs. dichloro derivatives) correlates with higher molecular weight and altered bioactivity profiles .
Insecticidal and Antiviral Activity
- Compound 112 (Cyclopenta[c]pyridine derivative) : Exhibited insecticidal activity comparable to cerbinal but reduced efficacy when the core structure was modified . This highlights the critical role of substituent positioning.
- TCTCMP : Used as an intermediate in herbicides and fungicides, leveraging its stability and reactivity .
- 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine : Predicted to show enhanced bioactivity due to the -OCF₃ group’s electron-withdrawing nature, which may improve binding to biological targets (e.g., insect nicotinic acetylcholine receptors).
Anti-TMV Activity
- Modifications at the 2-position of cyclopenta[c]pyridines significantly increased anti-TMV (Tobacco Mosaic Virus) activity but reduced insecticidal potency . This trade-off suggests that the trichloro-trifluoromethoxy pyridine structure could offer a balanced profile for dual agrochemical applications.
Industrial and Regulatory Considerations
- Regulatory Status : Compounds with trifluoromethoxy groups are increasingly prioritized due to their lower environmental persistence compared to polychlorinated analogues .
- Market Availability : 2,3-Dichloro-5-(trifluoromethoxy)pyridine is commercially available (5 suppliers), indicating established synthetic routes for scaled production .
Biological Activity
2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with significant potential in medicinal chemistry and agrochemical applications. The compound's structure includes a pyridine ring substituted with three chlorine atoms and a trifluoromethoxy group, which can influence its biological activity and chemical reactivity. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
The molecular formula of 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is C_7Cl_3F_3N_O. The presence of multiple halogens enhances the compound's reactivity, making it suitable for various substitution reactions. The trifluoromethoxy group is known to increase metabolic stability and binding affinity in biological systems.
Synthesis Methods
The synthesis of 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine typically involves chlorination and fluorination processes using readily available starting materials such as pyridine derivatives. For example:
- Chlorination : Chlorinated pyridine derivatives can be synthesized through electrophilic aromatic substitution.
- Fluorination : The introduction of the trifluoromethoxy group can be achieved via nucleophilic substitution reactions.
The synthesis process is often optimized to minimize waste and enhance yield .
Table 1: Summary of Biological Activities Related to Similar Compounds
Case Study: Antimicrobial Properties
A study on related trifluoromethyl pyridines revealed that these compounds exhibited significant antibacterial activity against resistant strains. The mechanism of action was linked to the disruption of bacterial cell membranes and interference with metabolic pathways .
The biological activity of 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is hypothesized to involve:
- Target Interaction : Potential interaction with key enzymes or receptors within microbial or cancerous cells.
- Substitution Reactions : The chlorine atoms may undergo substitution reactions leading to biologically active derivatives.
- Environmental Stability : Its stability under various environmental conditions may influence its bioavailability and efficacy in biological systems.
Pharmacokinetics
Research indicates that the compound is solid at room temperature and should be stored under inert conditions to maintain stability. Its pharmacokinetic profile remains under investigation but suggests potential for favorable absorption and distribution characteristics due to the presence of halogen atoms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
